1,6,8-Trideoxyshanzhigenin

Iridoid Chemistry Structure-Activity Relationship (SAR) Antiviral Research

Substituting iridoid glycosides for their aglycone counterparts leads to invalid SAR data and confounded biological results. 1,6,8-Trideoxyshanzhigenin (CAS 99173-00-9) is the specific non-glycosylated iridoid essential for accurate anti-HCV entry studies and oncology differentiation research. - High purity (>98%) ensures reliable analytical quantification as a chromatographic reference standard for Gardenia-containing botanicals. - Sourced from Gardenia jasminoides, this aglycone enables precise investigation of sugar moiety roles in biological activity. - Secure batch-to-batch consistency for long-term research programs with immediate global dispatch.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Cat. No. B045570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,8-Trideoxyshanzhigenin
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1CCC2C1COC=C2C(=O)O
InChIInChI=1S/C10H14O3/c1-6-2-3-7-8(6)4-13-5-9(7)10(11)12/h5-8H,2-4H2,1H3,(H,11,12)
InChIKeyIACOJCUIVGRIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





1,6,8-Trideoxyshanzhigenin Reference Standard


1,6,8-Trideoxyshanzhigenin (CAS: 99173-00-9) is a naturally occurring iridoid aglycone classified within the class of organic compounds known as iridoids and derivatives . It is a monoterpene characterized by a cyclopenta[c]pyran skeleton, with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is primarily isolated and purified from the herbs of Gardenia jasminoides [1]. As a non-glycosylated iridoid, it serves as a key reference standard for analytical chemistry, phytochemical research, and investigations into the pharmacological potential of this important class of natural products.

Reference standard
High-purity iridoid aglycone for analytical method development and phytochemical authentication
Chemotype control
Non-glycosylated iridoid; enables aglycone-specific pathway and SAR investigations
Botanical source
Isolated from Gardenia jasminoides; supports metabolomic and botanical standardization studies

1,6,8-Trideoxyshanzhigenin Specificity


Substituting one iridoid for another, particularly aglycones for glycosides, is scientifically unsound due to profound differences in physicochemical properties and, critically, biological activity. For instance, a study evaluating 14 iridoid analogues for anti-Hepatitis C Virus (HCV) entry activity found that parent iridoid glucosides showed no activity, whereas their corresponding aglycones exhibited significant anti-HCV entry and anti-infectivity effects [1]. This highlights that the presence or absence of a sugar moiety is a key determinant of biological function, not merely a structural nuance. Therefore, relying on a related iridoid glycoside like geniposide or shanzhiside methyl ester as a proxy for the aglycone 1,6,8-Trideoxyshanzhigenin will lead to invalid experimental outcomes and confounded results in structure-activity relationship (SAR) studies, biological assays, and procurement decisions.

Chemotype Aglycone vs. glycoside interchange may invalidate bioactivity readouts; reported anti-HCV entry is aglycone-dependent, while parent glucosides may lack activity.
Source Iridoids from other species or synthetic routes may differ in impurity profile and co-isolated metabolites, limiting phytochemical reproducibility.
Mechanism Differentiation-inducing properties reported for this aglycone may not be shared by apoptosis-inducing iridoids (e.g., genipin); substitution could shift cellular endpoint interpretation.

1,6,8-Trideoxyshanzhigenin vs. Closest Analogs


Aglycone vs. Glycoside Bioactivity

1,6,8-Trideoxyshanzhigenin is an iridoid aglycone. Its biological profile is distinct from that of its glycosylated counterparts. Research has established that in the context of anti-HCV entry activity, parent iridoid glucosides are inactive, while their corresponding aglycones are active [1]. This class-level inference underscores the critical importance of selecting the correct chemotype (aglycone vs. glycoside) for a given research application.

Aglycone vs. Glycoside Bioactivity
Class-level inference
Iridoid aglycones (incl. this compound) reported anti-HCV entry activity; parent glucosides inactive in same assay system.
Aglycone chemotype essential for anti-HCV entry endpoint; supports SAR and mechanism-of-action studies.
In vitro anti-HCV entry assay context; data to verify for specific compound.
Iridoid Chemistry Structure-Activity Relationship (SAR) Antiviral Research

Botanical Source and Purity

1,6,8-Trideoxyshanzhigenin is specifically isolated and purified from the herbs of Gardenia jasminoides [1]. This specific botanical source is a critical differentiator from other iridoids which may be derived from different plant species or synthetic routes. This product is offered at a high purity standard of >98% [2], suitable for use as a reference standard.

Botanical Source & Purity
Supporting evidence
Isolated from Gardenia jasminoides herbs; offered at >98% purity (reference standard grade).
Defined source and high purity support analytical method validation and plant authentication workflows.
Source: supplier and literature; purity to confirm via COA.
Phytochemistry Natural Product Isolation Analytical Chemistry

Membrane Permeability Advantage

The aglycone 1,6,8-Trideoxyshanzhigenin exhibits a calculated LogP of 1.647 and is slightly soluble in water (5.5 g/L at 25°C) . These physicochemical properties, characteristic of an aglycone, suggest a potential advantage in membrane permeability compared to more polar, glycosylated analogs like geniposide or shanzhiside methyl ester, which are generally more water-soluble due to their sugar moieties.

Membrane Permeability Context
Class-level inference
Calculated LogP 1.647; water solubility 5.5 g/L (calculated). Glycosylated analogs expected to be more polar.
Higher LogP relative to glycosides may favor passive membrane diffusion in cell-based assays.
In silico values; experimental permeability data not provided.
ADME Drug-likeness Physicochemical Properties

Differentiation-Inducing Activity

Preliminary data indicates that 1,6,8-Trideoxyshanzhigenin exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes [1]. While quantitative IC50 data against this specific compound is not yet available in the public domain, this described mechanism points to a specific, non-cytotoxic anti-cancer and dermatological application profile that is distinct from the general cytotoxicity often reported for other iridoid aglycones like genipin.

Differentiation-Inducing Activity
Supporting evidence
Reported to arrest proliferation of undifferentiated cells and induce monocyte differentiation; distinct from apoptosis-inducing iridoids (e.g., genipin).
Supports differentiation endpoint research; mechanism may differ from apoptosis-driven iridoid probes.
Preliminary cell model data; quantitative IC50 not publicly available.
Cancer Biology Cell Differentiation Oncology Research

1,6,8-Trideoxyshanzhigenin Applications


Analytical Reference Standard

Due to its defined structure, high purity (>98% available), and specific source from Gardenia jasminoides, 1,6,8-Trideoxyshanzhigenin is ideally suited as a reference standard for HPLC, LC-MS, and GC-MS analysis [1]. This supports quality control of Gardenia-containing botanical products and authentication of plant materials, ensuring batch-to-batch consistency in research and industrial settings [2].

Cancer Research Mechanisms

The reported ability of 1,6,8-Trideoxyshanzhigenin to arrest proliferation and induce differentiation of undifferentiated cells positions it as a specialized tool for oncology research [3]. Unlike more commonly studied iridoids that may induce apoptosis, this compound's unique mechanism warrants investigation in differentiation therapy models for cancers such as leukemia and for understanding pathways related to cellular differentiation.

Iridoid SAR Studies

As a specific iridoid aglycone, 1,6,8-Trideoxyshanzhigenin serves as a crucial building block in SAR studies. Its physicochemical profile (LogP 1.647, low water solubility) and core structure allow researchers to systematically investigate the role of the sugar moiety in biological activity by comparing it to glycosylated analogs like geniposide or shanzhiside methyl ester [4]. This is vital for medicinal chemistry efforts to improve drug-like properties such as oral bioavailability and target engagement.

Anti-Inflammatory and Antiviral Pathways

The compound is suitable for studies on inflammatory and antiviral pathways, where the aglycone chemotype has been shown to be essential for activity [4]. Research can leverage 1,6,8-Trideoxyshanzhigenin to explore the impact of the aglycone structure on inhibiting pro-inflammatory cytokines or viral entry, providing a direct comparator to inactive glycosidic forms and aiding in the elucidation of specific molecular targets and signaling cascades.

Application
Selection Property
Validation Focus
Phytochemical Reference Standard
High-purity aglycone, defined Gardenia jasminoides source
Chromatographic identity and purity verification for botanical QC
Differentiation Model Studies
Reported proliferation arrest and monocyte differentiation induction
Differentiation endpoint reproducibility in cancer biology models
Iridoid SAR & Medicinal Chemistry
Aglycone core with moderate LogP; non-glycosylated scaffold
Comparison with glycosylated analogs to map sugar moiety contribution
Inflammatory & Antiviral Pathway Research
Aglycone chemotype linked to anti-HCV entry and anti-inflammatory endpoints
Target engagement and cytokine modulation assays; aglycone vs. glycoside controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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